1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetone
Overview
Description
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetone is an organic compound that features a boronic ester group attached to a phenyl ring, which is further connected to an acetone moiety
Preparation Methods
The synthesis of 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetone typically involves the following steps:
Borylation Reaction: The introduction of the boronic ester group is achieved through a borylation reaction. This can be done by reacting a suitable aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Etherification: The phenol derivative is then etherified with acetone under basic conditions to form the final product.
Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs.
Chemical Reactions Analysis
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetone undergoes several types of chemical reactions:
Oxidation: The boronic ester group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the boronic ester to a borane or other reduced forms.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds with various aryl or vinyl halides.
Hydrolysis: The boronic ester can be hydrolyzed to form the corresponding boronic acid.
Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide. Major products formed from these reactions include biaryl compounds, phenols, and boronic acids.
Scientific Research Applications
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used to synthesize biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of new drugs and therapeutic agents, especially those targeting specific enzymes or receptors.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-boron bonds.
Mechanism of Action
The mechanism by which 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetone exerts its effects involves the formation of carbon-carbon bonds through cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophilic aryl or vinyl halides in the presence of a palladium catalyst. This results in the formation of a new carbon-carbon bond, with the boron atom being replaced by the incoming aryl or vinyl group.
Comparison with Similar Compounds
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetone can be compared with other boronic esters, such as:
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
These compounds share the boronic ester group but differ in their functional groups and overall structure
Properties
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO4/c1-11(17)10-18-13-8-6-12(7-9-13)16-19-14(2,3)15(4,5)20-16/h6-9H,10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMFBTJWCUIMNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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